1-[2-(aminomethyl)phenyl]-N-isopropylmethanesulfonamide hydrochloride
Description
1-[2-(Aminomethyl)phenyl]-N-isopropylmethanesulfonamide hydrochloride is a sulfonamide derivative characterized by an aminomethylphenyl backbone, an isopropyl-substituted sulfonamide group, and a hydrochloride salt. The N-methyl analog has a molecular formula of C₉H₁₄ClN₂O₂S and a molecular weight of 214.28 g/mol . Substitution of the methyl group with isopropyl increases hydrophobicity and molecular weight, theoretically altering physicochemical and biological properties. Sulfonamides are widely explored in medicinal chemistry for their bioactivity, often modulated by substituents on the nitrogen atom .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[2-(aminomethyl)phenyl]-N-propan-2-ylmethanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S.ClH/c1-9(2)13-16(14,15)8-11-6-4-3-5-10(11)7-12;/h3-6,9,13H,7-8,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTBXQDYBTWGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CC=CC=C1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(aminomethyl)phenyl]-N-isopropylmethanesulfonamide hydrochloride typically involves the reaction of 2-(aminomethyl)phenyl derivatives with isopropylmethanesulfonamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(aminomethyl)phenyl]-N-isopropylmethanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
1-[2-(aminomethyl)phenyl]-N-isopropylmethanesulfonamide hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it aids in the development of new drugs by serving as a reference compound in drug discovery.
Industry: The compound is utilized in the production of various biochemical reagents and materials.
Mechanism of Action
The mechanism of action of 1-[2-(aminomethyl)phenyl]-N-isopropylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Theoretical Physicochemical Comparison
Biological Activity
1-[2-(aminomethyl)phenyl]-N-isopropylmethanesulfonamide hydrochloride, commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is notable for its structural features, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a sulfonamide group attached to an isopropyl moiety and an aminomethyl phenyl group. The chemical formula can be represented as follows:
- Molecular Formula : C12H18N2O2S·HCl
- Molecular Weight : 278.81 g/mol
The unique combination of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound primarily revolves around its role as an inhibitor in various biochemical pathways. Research indicates that sulfonamide derivatives can exhibit antimicrobial, anti-inflammatory, and antitumor activities.
- Antimicrobial Activity : Sulfonamides have been traditionally used as antibiotics. The mechanism involves competitive inhibition of bacterial dihydropteroate synthase, crucial in folate synthesis. This inhibition leads to bacterial growth suppression.
- Anti-inflammatory Effects : Some studies suggest that sulfonamide compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.
- Antitumor Properties : Preliminary research indicates that certain sulfonamide derivatives may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound and its analogs:
- Study 1 : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that related sulfonamide compounds exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .
- Study 2 : Another investigation focused on the anti-inflammatory properties of sulfonamides, revealing that these compounds could reduce the levels of TNF-α in stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
- Study 3 : A recent study explored the antitumor effects of similar sulfonamide derivatives in vitro, showing a dose-dependent decrease in cell viability in several cancer cell lines. The IC50 values ranged from 10 to 50 µM depending on the cell type .
Data Table: Biological Activity Overview
Q & A
Q. What are the optimal synthetic routes for 1-[2-(aminomethyl)phenyl]-N-isopropylmethanesulfonamide hydrochloride, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves sulfonylation of the primary amine group on the phenyl ring using methanesulfonyl chloride under basic conditions. Key steps include:
- Protecting the aminomethyl group during sulfonylation to prevent side reactions .
- Purification via recrystallization (e.g., using ethanol/water mixtures) to achieve ≥98% purity, validated by HPLC or LC-MS .
- Elemental analysis and spectroscopic characterization (¹H/¹³C NMR, IR) to confirm structural integrity .
Q. How should researchers characterize this compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) to assess degradation.
- Monitor via UV-Vis spectroscopy (λmax ~255 nm for aromatic sulfonamides) to detect decomposition products .
- Store as a crystalline solid at -20°C in airtight, light-resistant containers to prevent hydrolysis of the sulfonamide group .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
- Methodological Answer : Use LC-MS/MS with a C18 column and mobile phase (e.g., 0.1% formic acid in acetonitrile/water).
- Calibrate against a certified reference standard (e.g., ≥98% purity) .
- Validate recovery rates in biological samples using internal standards (e.g., deuterated analogs) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate:
- Frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites .
- Transition-state energies for reactions like sulfonamide hydrolysis or amine alkylation.
- Validate predictions experimentally using kinetic studies (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?
- Methodological Answer : Cross-validate results using orthogonal techniques:
- Compare 2D NMR (COSY, HSQC) to confirm coupling patterns and assign ambiguous peaks .
- Perform X-ray crystallography to resolve stereochemical ambiguities .
- Replicate synthesis under strictly anhydrous conditions to rule out solvent interference .
Q. How can reaction engineering improve yield in scaled-up synthesis?
- Methodological Answer : Apply process intensification methods:
- Use microreactors to enhance heat/mass transfer during exothermic sulfonylation .
- Optimize solvent selection (e.g., switch from THF to DMF) to reduce side-product formation .
- Implement in-line PAT (Process Analytical Technology) for real-time monitoring of reaction progress .
Q. What mechanisms underlie the compound’s instability in aqueous solutions, and how can this be mitigated?
- Methodological Answer : Investigate via pH-dependent degradation studies:
- At pH < 3, protonation of the sulfonamide group accelerates hydrolysis; stabilize using buffered solutions (pH 5–6) .
- Add antioxidants (e.g., ascorbic acid) to prevent oxidative degradation of the aminomethyl group .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Re-evaluate assay conditions (e.g., cell line variability, incubation time) using standardized protocols .
- Perform dose-response curves with rigorous statistical analysis (e.g., ANOVA with post-hoc tests) .
- Validate target engagement via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
